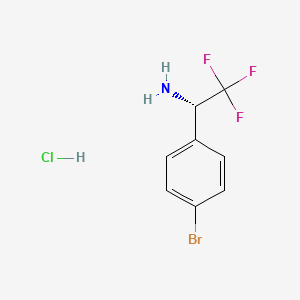

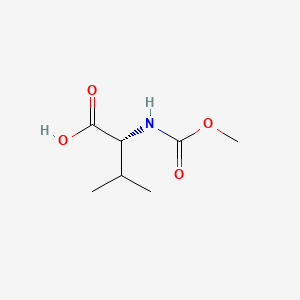

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromophenylhydrazine hydrochloride is a similar compound that is used in scientific research . It’s a crystalline powder with a beige to grey to light brown color .

Chemical Reactions Analysis

The reactivity of a compound depends on its molecular structure. For instance, 4-[(4-bromophenyl)ethynyl]pyridine, a related compound, has been found to form various molecular architectures via self-assembly, Ullmann reaction, and pyridine coordination .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. For instance, 4-Bromophenylhydrazine hydrochloride is a crystalline powder with a melting point of 210°C to 215°C .Applications De Recherche Scientifique

Synthesis of Brominated Compounds

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a molecule structurally related to brominated phenyl compounds, has been developed. This compound is a key intermediate for the manufacture of flurbiprofen, showcasing the utility of brominated intermediates in pharmaceutical synthesis (Qiu et al., 2009).

Environmental Impact and Toxicology

Studies on 2,4,6-Tribromophenol, a widely produced brominated phenol, highlight the environmental presence and toxicological concerns of such compounds. This substance is an intermediate in the synthesis of brominated flame retardants and poses potential environmental and health risks (Koch & Sures, 2018).

Halogenated Compounds in Marine Red Algae

Marine red algae synthesize a variety of halogen-containing compounds, including brominated ones, which are derived from seawater components. These compounds seem to provide environmental advantages, possibly related to predator avoidance and antibiosis (Fenical, 1975).

Brominated Flame Retardants

The formation of dioxins and furans in the combustion of brominated flame retardants, including those related to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, is a significant concern. These compounds can emit toxic by-products during combustion processes (Zhang et al., 2016).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which can be related to brominated phenyl compounds in terms of aromatic structuring, are used in optoelectronic materials. Incorporation of such fragments into π-extended conjugated systems is valuable for creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

Propriétés

IUPAC Name |

(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDERGPILUSRV-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336105-43-2 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336105-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/no-structure.png)

![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)